CREBBP Bromodomain Binding Affinity & BRD4 Selectivity
N-(7-Bromoisoquinolin-3-yl)cyclopropanecarboxamide demonstrates sub-nanomolar binding affinity to the CREBBP bromodomain, with a dissociation constant (Kd) of 0.390 nM determined by isothermal titration calorimetry (ITC) [1]. Selectivity profiling against BRD4 bromodomain 1 reveals substantially weaker binding (Kd = 1,010 nM) [2], representing a >2,500-fold selectivity window for CREBBP over BRD4. Additional bromodomain profiling shows Kd values of 353 nM for CBP (unknown origin) and 316 nM for human CREBBP bromodomain expressed in E. coli BL21 (DE3)-RIL [3].
| Evidence Dimension | Binding affinity (dissociation constant) |
|---|---|
| Target Compound Data | Kd = 0.390 nM for CREBBP; Kd = 1,010 nM for BRD4 bromodomain 1 |
| Comparator Or Baseline | Intra-compound selectivity: CREBBP vs. BRD4 bromodomain 1 |
| Quantified Difference | >2,500-fold (1,010 / 0.390) preference for CREBBP over BRD4 |
| Conditions | ITC assay; CREBBP (unknown origin); BRD4 bromodomain 1 (unknown origin) |
Why This Matters
This CREBBP-selective binding profile supports procurement for epigenetic research programs targeting CBP/p300 bromodomains in oncology, where off-target BRD4 inhibition is undesirable due to distinct biological roles.
- [1] BindingDB BDBM50151661 CHEMBL3752296. Affinity Data Kd: 0.390 nM. Assay Description: Binding affinity to CREBBP (unknown origin) assessed as dissociation constant by ITC assay. View Source
- [2] BindingDB BDBM50151661 CHEMBL3752296. Affinity Data Kd: 1.01E+3 nM. Assay Description: Binding affinity to BRD4 bromodomain 1 (unknown origin). View Source
- [3] BindingDB BDBM50151661 CHEMBL3752296. Affinity Data Kd: 353 nM for CBP; Kd: 316 nM for human CREBBP bromodomain expressed in E. coli BL21 (DE3)-RIL. View Source
